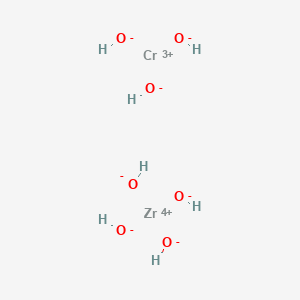
Chromium(3+) zirconium(4+) hydroxide (1/1/7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(3+) zirconium(4+) hydroxide (1/1/7) is a complex chemical compound that combines chromium and zirconium ions with hydroxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Chromium(3+) zirconium(4+) hydroxide (1/1/7) typically involves the co-precipitation method. This method includes the following steps:
Mixing Solutions: A solution containing chromium(III) ions (such as chromium nitrate) is mixed with a solution containing zirconium(IV) ions (such as zirconium nitrate).
Addition of Hydroxide: A hydroxide source, such as sodium hydroxide or ammonium hydroxide, is added to the mixed solution. This results in the precipitation of Chromium(3+) zirconium(4+) hydroxide.
Filtration and Washing: The precipitate is filtered and washed to remove any impurities.
Drying: The filtered precipitate is dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of Chromium(3+) zirconium(4+) hydroxide may involve more advanced techniques such as hydrothermal synthesis or sol-gel methods to achieve higher purity and better control over the particle size and morphology.
Chemical Reactions Analysis
Types of Reactions
Chromium(3+) zirconium(4+) hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium(III) can be oxidized to chromium(VI) under certain conditions, while zirconium(IV) remains stable.
Substitution Reactions: Hydroxide groups in the compound can be substituted with other ligands, such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize chromium(III) to chromium(VI).
Substitution Reagents: Chloride or sulfate salts can be used to replace hydroxide groups in the compound.
Major Products Formed
Oxidation: Chromium(VI) compounds, such as chromates or dichromates, can be formed.
Substitution: Compounds like chromium(III) chloride or zirconium(IV) sulfate can be produced.
Scientific Research Applications
Chromium(3+) zirconium(4+) hydroxide has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various chemical reactions due to its unique properties.
Biomedical Applications:
Material Science: The compound can be used in the synthesis of advanced materials, such as ceramics and nanocomposites.
Environmental Science: It can be used in the removal of heavy metals from wastewater due to its adsorption properties.
Mechanism of Action
The mechanism of action of Chromium(3+) zirconium(4+) hydroxide involves its interaction with molecular targets through various pathways:
Catalytic Activity: The compound can facilitate chemical reactions by providing active sites for reactants.
Antimicrobial Activity: It can disrupt microbial cell membranes and interfere with their metabolic processes.
Adsorption: The compound can adsorb heavy metal ions from solutions, making it useful in environmental remediation.
Comparison with Similar Compounds
Chromium(3+) zirconium(4+) hydroxide can be compared with other similar compounds, such as:
Chromium(III) hydroxide: While both compounds contain chromium(III), the presence of zirconium(IV) in Chromium(3+) zirconium(4+) hydroxide provides additional properties and applications.
Zirconium(IV) hydroxide: This compound lacks the catalytic and antimicrobial properties provided by chromium(III).
Mixed Metal Hydroxides: Compounds containing other metal ions, such as aluminum or iron, can have different properties and applications compared to Chromium(3+) zirconium(4+) hydroxide.
Properties
CAS No. |
58858-47-2 |
|---|---|
Molecular Formula |
CrH7O7Zr |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
chromium(3+);zirconium(4+);heptahydroxide |
InChI |
InChI=1S/Cr.7H2O.Zr/h;7*1H2;/q+3;;;;;;;;+4/p-7 |
InChI Key |
LGSGBFDJNDOTJK-UHFFFAOYSA-G |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


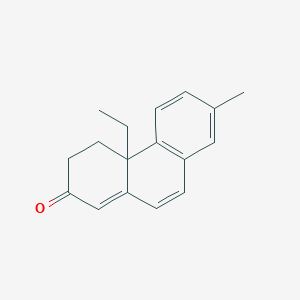
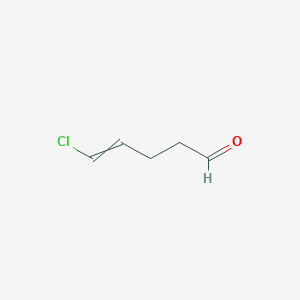
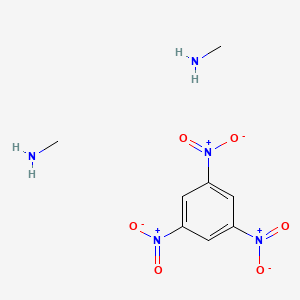
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)


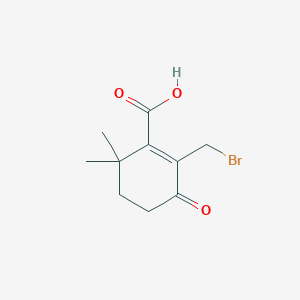
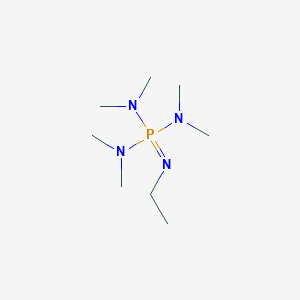
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)

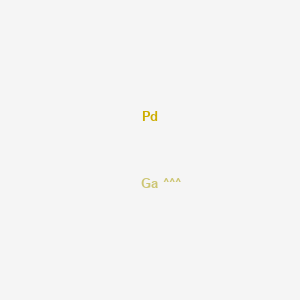
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
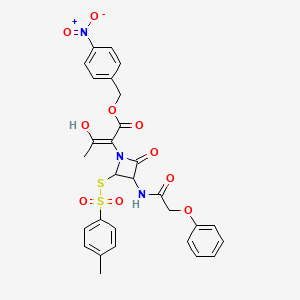
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
